GSK2606414: A Deep Dive into its Function as a PERK Inhibitor
GSK2606414: A Deep Dive into its Function as a PERK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
GSK2606414 is a highly potent and selective, orally bioavailable inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical component of the Unfolded Protein Response (UPR).[1][2][3] This technical guide provides an in-depth analysis of the function, mechanism of action, and experimental validation of GSK2606414, tailored for professionals in the fields of biomedical research and drug development.
Core Function and Mechanism of Action
The endoplasmic reticulum (ER) is a central organelle for protein folding and modification. Various cellular stressors can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. The UPR is a sophisticated signaling network that aims to restore ER function. PERK is one of the three main sensors of the UPR, alongside IRE1α and ATF6.[4][5]
Under ER stress, PERK is activated through autophosphorylation.[5] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[4][6] This phosphorylation event leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[6][7] ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[8][9]
GSK2606414 functions as an ATP-competitive inhibitor of PERK's kinase activity.[10] By binding to the ATP-binding pocket of PERK, GSK2606414 prevents its autophosphorylation and subsequent phosphorylation of eIF2α. This blockade effectively shuts down the PERK branch of the UPR, preventing the downstream signaling cascade that includes ATF4 and CHOP activation.[8][9]
Quantitative Data Summary
The potency and selectivity of GSK2606414 have been characterized across various assays and cell lines.
| Parameter | Value | Context | Reference |
| IC50 (in vitro) | 0.4 nM | Cell-free PERK kinase assay | [1][3][11] |
| IC50 (cellular) | <0.3 µM | Inhibition of PERK autophosphorylation in A549 cells | [1] |
| IC50 (cellular) | 1.7 µM | Inhibition of cell proliferation in ARPE-19 cells (72h) | [6] |
| Selectivity | >100-fold | Over other eIF2α kinases (PKR, GCN2, HRI) | [1][3] |
| Selectivity | >1000-fold | Over EIF2AK1 (HRI) and EIF2AK2 (PKR) | [12] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the PERK signaling pathway and the point of intervention by GSK2606414.
Caption: The PERK signaling pathway under ER stress and its inhibition by GSK2606414.
Experimental Protocols
In Vitro Human PERK Kinase Assay
This assay quantifies the inhibitory activity of GSK2606414 on PERK in a cell-free system.
Methodology:
-
Reaction Setup: Recombinant human PERK kinase domain (20 nM) is incubated with ATP (10 µM) and a biotinylated peptide substrate corresponding to the eIF2α Ser51 region (500 nM).[3] The reaction is carried out in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).[3]
-
Inhibitor Addition: GSK2606414 is added at varying concentrations (e.g., 0.001–1000 nM).[3]
-
Incubation: The mixture is incubated at 30°C for 60 minutes to allow the kinase reaction to proceed.[3]
-
Detection: The level of peptide phosphorylation is quantified, typically using a fluorescence-based method or radiometric assay.
-
Data Analysis: The results are recorded as IC50 values, which represent the concentration of GSK2606414 required to inhibit 50% of PERK kinase activity.[1][3] The data are fitted to a four-parameter logistic function.[1]
Cellular Assay for PERK Inhibition
This protocol assesses the ability of GSK2606414 to inhibit PERK activation within a cellular context.
Methodology:
-
Cell Culture: Human cell lines (e.g., A549, HCT116, ARPE-19) are cultured in appropriate media.[1][6]
-
Inhibitor Pre-treatment: Cells are pre-treated with GSK2606414 at various concentrations for a specified duration (e.g., 1 hour).[6]
-
ER Stress Induction: ER stress is induced using an agent such as thapsigargin or tunicamycin.[1] For example, cells can be stimulated with thapsigargin for 2 hours.[1]
-
Cell Lysis: After treatment, cells are lysed to extract total protein.[1]
-
Western Blot Analysis: Protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against phosphorylated PERK (p-PERK), total PERK, phosphorylated eIF2α (p-eIF2α), total eIF2α, ATF4, and CHOP.
-
Quantification: The band intensities are quantified to determine the extent of inhibition of PERK autophosphorylation and downstream signaling events.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow to evaluate the efficacy of GSK2606414.
Caption: A generalized experimental workflow for characterizing GSK2606414's cellular effects.
Applications and Therapeutic Potential
GSK2606414's ability to modulate the UPR has positioned it as a valuable tool for investigating the role of PERK in various diseases and as a potential therapeutic agent.
-
Neurodegenerative Diseases: The UPR is implicated in the pathogenesis of diseases like Alzheimer's, Parkinson's, and prion diseases.[2][8] In animal models of prion disease, GSK2606414 was shown to be neuroprotective, preventing cognitive deficits.[2] It has also demonstrated protective effects against neurotoxins in models of Parkinson's disease.[4]
-
Oncology: Cancer cells often experience high levels of ER stress due to rapid proliferation and nutrient deprivation. They can co-opt the UPR to promote survival.[4] GSK2606414 has been shown to inhibit tumor growth in xenograft models of human pancreatic cancer and demonstrates anti-proliferative effects in multiple myeloma cells.[1][10]
-
Other Indications: Research has explored the role of GSK2606414 in mitigating high glucose-induced neurotoxicity, suggesting potential relevance for diabetic neuropathy.[8][9] It has also been investigated for its effects on retinal pigment epithelial cells and in the context of viral infections.[6][7]
Limitations and Side Effects
Despite its therapeutic potential, the systemic inhibition of PERK is not without challenges. PERK plays a crucial role in glucose homeostasis and insulin production in the pancreas.[2][4] Consequently, treatment with GSK2606414 in animal models has been associated with side effects such as weight loss and elevated blood glucose levels, indicating potential pancreatic toxicity.[2][4] These findings highlight the need for careful consideration of the therapeutic window and potential for targeted delivery strategies in future drug development efforts. Additionally, some studies have noted PERK-independent effects of GSK2606414, such as the inhibition of RIPK1 kinase, which should be considered when interpreting experimental results.[8][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK2606414 - Wikipedia [en.wikipedia.org]
- 3. GSK2606414 | PERK inhibitor | CAS 1337531-36-8 | Buy GSK2606414 from Supplier InvivoChem [invivochem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. mdpi.com [mdpi.com]
